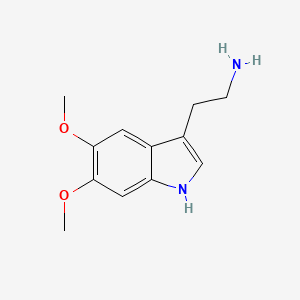

5,6-Dimethoxy-1H-indole-3-ethylamine

説明

5,6-Dimethoxy-1H-indole-3-ethylamine is a useful research compound. Its molecular formula is C12H16N2O2 and its molecular weight is 220.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Antitumor Activity

Research indicates that indole derivatives, including 5,6-Dimethoxy-1H-indole-3-ethylamine, exhibit significant antitumor properties. Indoles are known for their ability to inhibit microtubule assembly, which is crucial for cancer cell division. Studies have shown that certain indole derivatives can effectively block tumor growth, especially in cancers resistant to conventional treatments like paclitaxel .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of this compound. It has been suggested that this compound can mitigate neurotoxicity associated with excessive glutamate release in neuronal cells. The mechanism involves blocking calcium channels and exhibiting antioxidant properties, which collectively protect neurons from excitotoxic damage . This makes it a candidate for further research in treating neurodegenerative diseases.

Separation Techniques

This compound can be effectively analyzed using high-performance liquid chromatography (HPLC). A study demonstrated the use of a Newcrom R1 HPLC column for the separation of this compound under reverse-phase conditions. The mobile phase typically consists of acetonitrile and water, with phosphoric acid replaced by formic acid for mass spectrometry compatibility. This method allows for the scalable isolation of impurities and is suitable for pharmacokinetic studies .

Neurotoxicity Reduction

A patent application describes a novel compound derived from this compound aimed at reducing neurotoxicity in neuron cells. The study emphasizes the compound's dual functionality: as a calcium channel blocker and an antioxidant agent. This dual action is critical in preventing neuronal damage caused by excitotoxicity, which is often observed in conditions like stroke and traumatic brain injury .

Antiparasitic Activity

Indole derivatives have also been explored for their antiparasitic properties. Specific studies have shown that certain modifications of indole structures can lead to compounds with potent activity against parasites such as Leishmania species. This highlights the versatility of indole derivatives like this compound in developing new therapeutic agents against parasitic infections .

Data Tables

特性

CAS番号 |

31363-68-5 |

|---|---|

分子式 |

C12H16N2O2 |

分子量 |

220.27 g/mol |

IUPAC名 |

2-(5,6-dimethoxy-1H-indol-3-yl)ethanamine |

InChI |

InChI=1S/C12H16N2O2/c1-15-11-5-9-8(3-4-13)7-14-10(9)6-12(11)16-2/h5-7,14H,3-4,13H2,1-2H3 |

InChIキー |

RUBWDHXESZEALO-UHFFFAOYSA-N |

正規SMILES |

COC1=C(C=C2C(=C1)C(=CN2)CCN)OC |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。